molecular formula C20H24N2O2 B11175398 N,N,N',N'-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide

N,N,N',N'-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide

Cat. No.: B11175398
M. Wt: 324.4 g/mol
InChI Key: RXSSIIDGKXARIZ-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two carboxamide groups and four prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yl groups can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzene-1,4-dicarboxylic acid derivatives.

    Reduction: Benzene-1,4-dicarboxamide derivatives.

    Substitution: Halogenated benzene-1,4-dicarboxamide derivatives.

Scientific Research Applications

N,N,N’,N’-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N,N’,N’-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetra(prop-2-yn-1-yl)benzene-1,4-dicarboxamide: Similar structure but with prop-2-yn-1-yl groups instead of prop-2-en-1-yl groups.

    N,N,N’,N’-tetra(ethyl)benzene-1,4-dicarboxamide: Similar structure but with ethyl groups instead of prop-2-en-1-yl groups.

Uniqueness

N,N,N’,N’-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide is unique due to the presence of prop-2-en-1-yl groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring specific structural features and reactivity profiles.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis(prop-2-enyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H24N2O2/c1-5-13-21(14-6-2)19(23)17-9-11-18(12-10-17)20(24)22(15-7-3)16-8-4/h5-12H,1-4,13-16H2

InChI Key

RXSSIIDGKXARIZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

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